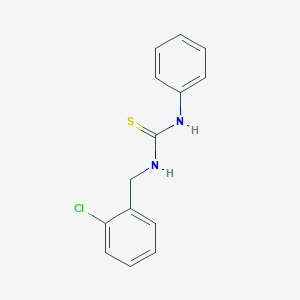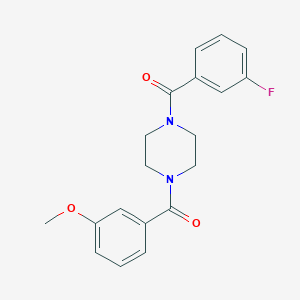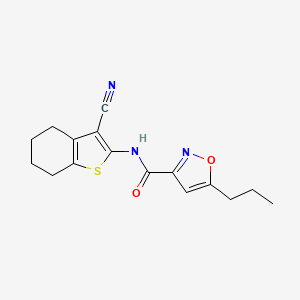
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the sulfonamide family, which is notable for its extensive application in various chemical and pharmaceutical fields. The structural uniqueness of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide, particularly the presence of trifluoromethyl and dimethylphenyl groups attached to a benzenesulfonamide core, suggests a potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide derivatives involves the reaction of dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium. This process yields a series of sulfonamide derivatives through further reactions with various alkyl/aralkyl halides in a weak basic aprotic polar organic medium (Abbasi et al., 2016).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds is characterized by extensive intra- and intermolecular hydrogen bonding. This bonding involves the sulfonamide and carbamoyl groups, leading to the formation of dimeric units, chains, or even tetrameric units depending on the specific substituents on the phenyl ring (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes the ability to undergo substitution reactions, contributing to the synthesis of various derivatives with potential biological activity. These reactions are influenced by the steric hindrance and electronic effects of the substituents attached to the benzenesulfonamide nucleus (Rublova et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)19-22(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHCDMUZNIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)
![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
